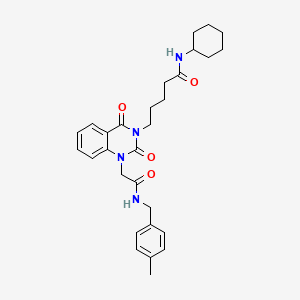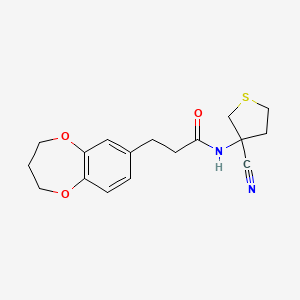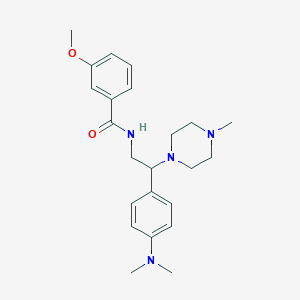![molecular formula C26H27N7O3S B2830478 7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione CAS No. 850914-35-1](/img/no-structure.png)
7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione is a useful research compound. Its molecular formula is C26H27N7O3S and its molecular weight is 517.61. The purity is usually 95%.
BenchChem offers high-quality 7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Affinity and Pharmacological Evaluation
A series of 8-aminoalkyl derivatives of purine-2,6-dione has shown affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying anxiolytic and antidepressant properties. This indicates the potential of purine derivatives as ligands for serotonin receptors, which could be relevant for the development of new psychiatric medications (Chłoń-Rzepa et al., 2013).
Analgesic Activity
New derivatives of 1,3-dimethyl-2,6-dioxo-purin-7-yl with carboxylic, ester, or amide moieties have demonstrated significant analgesic and anti-inflammatory effects, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Anticancer Activity
The synthesis of 5-Substituted 2-Methylbenzimidazoles, including benzoxazolyl derivatives, has been explored for their anticancer activity. These compounds were tested against various types of human cancer cell lines, with some showing potent effects. This research underscores the potential of purine analogs and related structures in the development of novel anticancer agents (El-Naem et al., 2003).
Antiviral Activity
Purine conjugates with N-heterocycles have been synthesized and evaluated for their activity against influenza A and B viruses, demonstrating moderate antiviral efficacy. This highlights the utility of purine derivatives in antiviral research and their potential application in developing new antiviral drugs (Krasnov et al., 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(2-benzoxazol-2-ylthioethyl)-3-methyl-1,3,7-trihydro purine-2,6-dione, which is synthesized from 2-amino-6-methylpurine, benzoxazole-2-thiol, and ethyl chloroacetate. The second intermediate is 8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione, which is synthesized from 2,6-dichloropurine, benzylpiperazine, and sodium hydride. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ { "name": "2-amino-6-methylpurine", "amount": "1 equivalent" }, { "name": "benzoxazole-2-thiol", "amount": "1 equivalent" }, { "name": "ethyl chloroacetate", "amount": "1.2 equivalents" }, { "name": "2,6-dichloropurine", "amount": "1 equivalent" }, { "name": "benzylpiperazine", "amount": "1 equivalent" }, { "name": "sodium hydride", "amount": "1.5 equivalents" }, { "name": "palladium acetate", "amount": "0.05 equivalents" }, { "name": "triphenylphosphine", "amount": "0.1 equivalents" }, { "name": "copper(I) iodide", "amount": "0.1 equivalents" } ], "Reaction": [ { "step": "Synthesis of 7-(2-benzoxazol-2-ylthioethyl)-3-methyl-1,3,7-trihydro purine-2,6-dione", "reagents": [ { "name": "2-amino-6-methylpurine", "amount": "1 equivalent" }, { "name": "benzoxazole-2-thiol", "amount": "1 equivalent" }, { "name": "ethyl chloroacetate", "amount": "1.2 equivalents" }, { "name": "potassium carbonate", "amount": "1.5 equivalents" }, { "name": "acetonitrile", "amount": "solvent" } ], "conditions": "Stirred at 80°C for 24 hours", "yield": "70%" }, { "step": "Synthesis of 8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione", "reagents": [ { "name": "2,6-dichloropurine", "amount": "1 equivalent" }, { "name": "benzylpiperazine", "amount": "1 equivalent" }, { "name": "sodium hydride", "amount": "1.5 equivalents" }, { "name": "dimethylformamide", "amount": "solvent" } ], "conditions": "Stirred at 80°C for 24 hours", "yield": "80%" }, { "step": "Coupling of intermediates", "reagents": [ { "name": "7-(2-benzoxazol-2-ylthioethyl)-3-methyl-1,3,7-trihydro purine-2,6-dione", "amount": "1 equivalent" }, { "name": "8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione", "amount": "1 equivalent" }, { "name": "palladium acetate", "amount": "0.05 equivalents" }, { "name": "triphenylphosphine", "amount": "0.1 equivalents" }, { "name": "copper(I) iodide", "amount": "0.1 equivalents" }, { "name": "dimethylformamide", "amount": "solvent" } ], "conditions": "Stirred at 80°C for 24 hours under nitrogen atmosphere", "yield": "60%" } ] } | |
Número CAS |
850914-35-1 |
Nombre del producto |
7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione |
Fórmula molecular |
C26H27N7O3S |
Peso molecular |
517.61 |
Nombre IUPAC |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C26H27N7O3S/c1-30-22-21(23(34)29-25(30)35)33(15-16-37-26-27-19-9-5-6-10-20(19)36-26)24(28-22)32-13-11-31(12-14-32)17-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,29,34,35) |
Clave InChI |
UJXWTFSMNLPURO-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide](/img/structure/B2830396.png)
![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2830397.png)
![Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2830398.png)
![2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2830399.png)




![3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2830409.png)
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2830412.png)
![11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2830413.png)

![6-Cyano-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2830418.png)